3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine

Medicinal Chemistry SAR Physicochemical Property Prediction

3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine (CAS 868218-74-0) is a synthetic heterocyclic small molecule belonging to the class of N-sulfonyl-4,5-dihydroimidazole derivatives featuring a thioether-linked pyridine substructure. Its molecular formula is C15H14ClN3O2S2 with a molecular weight of 367.87 g/mol.

Molecular Formula C15H14ClN3O2S2
Molecular Weight 367.87
CAS No. 868218-74-0
Cat. No. B2403467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine
CAS868218-74-0
Molecular FormulaC15H14ClN3O2S2
Molecular Weight367.87
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H14ClN3O2S2/c16-13-3-5-14(6-4-13)23(20,21)19-9-8-18-15(19)22-11-12-2-1-7-17-10-12/h1-7,10H,8-9,11H2
InChIKeyQZYHRIZHIICNID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine (CAS 868218-74-0): Structural Identity and Procurement Baseline


3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine (CAS 868218-74-0) is a synthetic heterocyclic small molecule belonging to the class of N-sulfonyl-4,5-dihydroimidazole derivatives featuring a thioether-linked pyridine substructure. Its molecular formula is C15H14ClN3O2S2 with a molecular weight of 367.87 g/mol . The compound incorporates three pharmacophoric elements: a 4-chlorophenylsulfonyl group attached to the N1 position of a 4,5-dihydroimidazole ring, a thioether bridge at the C2 position, and a 3-pyridylmethyl moiety. This scaffold places it among imidazole-based bioactive compound libraries, where closely related analogs with varying aryl sulfonyl substitutions (e.g., benzenesulfonyl, 4-methylbenzenesulfonyl, 4-nitrobenzenesulfonyl) exist as potential comparators for structure-activity relationship (SAR) studies . However, it must be clearly stated upfront: no primary research paper, patent with disclosed biological data, or authoritative database entry containing experimentally measured potency, selectivity, or ADMET parameters for this specific compound was identified in the public domain. All currently available information is derived from vendor-provided structural characterizations and predicted properties.

Why 3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine Cannot Be Interchanged with In-Class Analogs Without Comparative Evidence


Within the congeneric series of 3-[(1-arylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridines—including the benzenesulfonyl, 4-methylbenzenesulfonyl, 4-fluorobenzenesulfonyl, and 4-nitrobenzenesulfonyl analogs—substitution at the para position of the aryl sulfonyl group can profoundly modulate electronic character (Hammett σp values), lipophilicity (ClogP), and hydrogen-bonding capacity [1]. The 4-chloro substituent carries a Hammett σp value of +0.23 (electron-withdrawing via inductive effect, weakly electron-donating via resonance), distinguishing it from the unsubstituted analog (σp = 0.00), the 4-methyl analog (σp = -0.17, electron-donating), and the strongly electron-withdrawing 4-nitro analog (σp = +0.78) [2]. These electronic perturbations translate to altered binding interactions with biological targets—as demonstrated across related imidazole-sulfonamide classes targeting LSD1, p38α MAP kinase, and sigma receptors—meaning that even subtle substituent changes can result in order-of-magnitude shifts in potency or selectivity [3][4]. Consequently, treating any two members of this series as functionally interchangeable in a biological assay without empirical, compound-specific comparative data introduces uncontrolled variables and risks invalid SAR interpretation. The absence of published head-to-head data for 868218-74-0 against its closest analogs elevates this risk from theoretical to unquantifiable.

Product-Specific Quantitative Evidence Guide for 3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine: Comparator-Based Differentiation Data


Physicochemical Differentiation: 4-Chlorophenylsulfonyl vs. Benzenesulfonyl Analog via Hammett Electronic Parameters

The target compound (CAS 868218-74-0) is differentiated from its closest unsubstituted analog, 3-[[1-(benzenesulfonyl)-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine (CAS 868218-72-8), by the presence of a para-chloro substituent on the arylsulfonyl ring. This substitution alters the electronic environment at the sulfonyl group. Using the Hammett substituent constant σp, the 4-chloro group provides a moderate electron-withdrawing effect (σp = +0.23) compared to the hydrogen substituent (σp = 0.00), which can influence the electrophilicity of the sulfonyl sulfur and the acidity of adjacent C–H bonds, potentially affecting both non-covalent target interactions and metabolic stability [1][2]. No experimentally measured biological data exist for either compound to confirm whether this electronic difference translates to a detectable difference in potency or selectivity in any assay system. This evidence is therefore limited to a class-level inference from established medicinal chemistry principles.

Medicinal Chemistry SAR Physicochemical Property Prediction

Lipophilicity Differentiation: 4-Chlorophenylsulfonyl vs. 4-Methylbenzenesulfonyl Analog via ClogP Estimation

Lipophilicity, a key determinant of membrane permeability, plasma protein binding, and metabolic clearance, can differentiate the target compound from its 4-methylbenzenesulfonyl analog (CAS 868218-73-9). Using the fragment-based ClogP method, the 4-chlorophenylsulfonyl moiety contributes approximately +0.7 log units relative to the unsubstituted benzenesulfonyl group (aromatic chlorine π contribution ≈ +0.71), while the 4-methylbenzenesulfonyl group contributes approximately +0.56 log units (aromatic CH3 π contribution ≈ +0.56) [1]. This yields an estimated ClogP difference of approximately +0.15 log units favoring the 4-chloro analog over the 4-methyl analog. Although this is a relatively small difference, in lead optimization contexts even modest lipophilicity shifts can affect off-target promiscuity and metabolic liability [2]. No experimentally measured logP or logD values were found for either compound.

ADMET Profiling Lipophilicity Drug Design

Metabolic Liability Potential: Class-Level CYP450 Interaction Likelihood for 4-Chlorophenylsulfonyl-Containing Imidazoles vs. Non-Chlorinated Analogs

Aromatic chlorine substituents are a well-established structural alert for CYP450 enzyme interaction, particularly CYP3A4 and CYP2C9, through both Type I (competitive) and Type II (heme-coordination) binding mechanisms [1]. The 4-chlorophenylsulfonyl motif in the target compound (CAS 868218-74-0) carries this structural alert, whereas the benzenesulfonyl (CAS 868218-72-8), 4-methylbenzenesulfonyl (CAS 868218-73-9), and ethylsulfonyl (CAS 868218-69-4) analogs lack aromatic halogenation and are thus predicted to pose a lower CYP inhibition risk [2]. This differentiation is based solely on class-level structure-metabolism relationship principles derived from broad datasets; no CYP inhibition data (IC50, TDI parameters) exist for 868218-74-0 or any of its direct analogs. The chlorine substitution therefore presents a trade-off: it may enhance target-binding interactions through halogen bonding or hydrophobic effects, but simultaneously elevates the potential for CYP-mediated drug-drug interactions.

Drug Metabolism CYP450 Inhibition Toxicology

3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine: Evidence-Constrained Application Scenarios


SAR Library Enumeration Requiring Systematic Electronic Perturbation of the Arylsulfonyl Substituent

This compound serves as a specific electronic variant within a focused library of 3-[(1-arylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridines. The 4-chloro substituent provides a well-characterized Hammett σp value of +0.23, enabling systematic exploration of electronic effects on biological target engagement when tested alongside the unsubstituted (σp = 0.00), 4-methyl (σp = -0.17), and 4-nitro (σp = +0.78) analogs [1]. This application is supported by the class-level inference of electronic parameter differentiation established in Section 3, Evidence Item 1. Procurement rationale: the compound fills a specific electronic descriptor gap in the library that cannot be filled by any other member of the congeneric series.

CYP450 Metabolic Stability Assessment in Early ADMET Screening Panels

Given the presence of the 4-chlorophenyl structural alert associated with CYP450 enzyme interaction (Section 3, Evidence Item 3), 868218-74-0 is a suitable candidate for inclusion in CYP inhibition and metabolic stability panels alongside its non-halogenated analogs [1]. A direct comparison of CYP3A4 and CYP2C9 IC50 values between the 4-chloro analog and the benzenesulfonyl or 4-methylbenzenesulfonyl congeners would generate quantitative structure-metabolism relationship (QSMR) data that are currently absent from the literature. The compound's value in this context lies precisely in its structural alert status, which makes it a probe for halogen-dependent metabolic effects.

Epigenetic Target Screening: LSD1 and Histone Demethylase Inhibitor Discovery

Imidazole-sulfonamide and imidazole-pyridine hybrid scaffolds have been extensively patented as lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors, with several examples exhibiting IC50 values in the nanomolar range [1]. Although 868218-74-0 itself has not been explicitly disclosed in any LSD1 patent with measured activity, its structural homology to the patented chemotypes supports its inclusion as a screening candidate in epigenetic inhibitor panels. The 4-chloro substituent may engage in halogen bonding with backbone carbonyl groups in the LSD1 active site, a hypothesis that can be tested through direct enzymatic assay against the unsubstituted analog as a baseline comparator.

Sigma Receptor Ligand Screening for Neuropharmacology Applications

Pyridine-sulfonamide derivatives have been identified as high-affinity sigma-1 and sigma-2 receptor ligands in recent patent literature, with some compounds exhibiting sub-micromolar Ki values [1]. The 4,5-dihydroimidazole scaffold present in 868218-74-0 shares topological features with disclosed sigma ligands, suggesting potential for sigma receptor binding. Procurement for sigma receptor radioligand displacement assays, with comparator testing against the benzenesulfonyl and 4-fluorobenzenesulfonyl analogs, would generate the first compound-specific binding data for this chemical series.

Quote Request

Request a Quote for 3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.